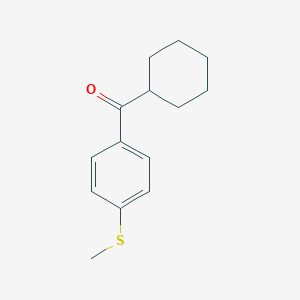

Cyclohexyl 4-thiomethylphenyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18OS/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPAQSZECOHMLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642592 | |

| Record name | Cyclohexyl[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197439-30-8 | |

| Record name | Cyclohexyl[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Cyclohexyl 4 Thiomethylphenyl Ketone

Direct Synthetic Approaches to the Ketone Functionality

Direct methods for the synthesis of Cyclohexyl 4-thiomethylphenyl ketone focus on the creation of the central ketone group through carbon-carbon bond formation. These strategies often employ classical organic reactions tailored to the specific substituents of the target molecule.

Acylation Reactions Utilizing 4-(Methylsulfanyl)benzoyl Precursors

Friedel-Crafts acylation stands as a primary method for the synthesis of aryl ketones. organic-chemistry.orgnih.gov In the context of producing this compound, this involves the reaction of a 4-(methylsulfanyl)benzoyl precursor, typically 4-(methylsulfanyl)benzoyl chloride, with a cyclohexyl-containing substrate.

The reaction is generally catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack on the cyclohexyl ring. organic-chemistry.org Thioanisole (B89551) (methyl phenyl sulfide) can be acylated, and studies on its reaction with various acylating agents provide insight into the reactivity of the sulfur-containing aromatic ring. For instance, the acylation of thioanisole with acetic anhydride (B1165640) has been studied using various solid acid catalysts, with Amberlyst-15 being identified as a particularly effective and reusable catalyst. researchgate.net This suggests that the 4-thiomethyl group is compatible with Friedel-Crafts conditions.

A plausible route involves the acylation of a cyclohexyl-bearing aromatic compound or, more commonly, the acylation of a suitable substrate with cyclohexanecarbonyl chloride followed by introduction of the thiomethyl group. However, a direct Friedel-Crafts reaction between cyclohexanecarbonyl chloride and thioanisole would be expected to yield the desired ketone. The regioselectivity of this reaction is directed by the electron-donating thiomethyl group, favoring substitution at the para position.

Table 1: Representative Friedel-Crafts Acylation Conditions

| Acylating Agent | Arene | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetic anhydride | Thioanisole | Amberlyst-15 | None | 120 | >95 | researchgate.net |

| Acetyl chloride | Anisole | AlCl₃ | Dichloromethane | 0 to RT | High | tamu.edu |

| Acyl chlorides | Anisole, Thioanisole, Toluene | Cobalt(II) acetylacetonate (B107027) | Nitromethane (B149229) | RT | Excellent | researchgate.net |

| Benzoyl chloride | Benzene (B151609) | Lewis Acid Ionic Liquids | None | Variable | Up to 89 |

Note: This table presents data from analogous reactions to illustrate typical conditions for Friedel-Crafts acylation.

Organometallic Coupling Reactions with Cyclohexyl Substrates

Organometallic reagents provide a powerful alternative for the construction of ketones. The reaction of an organometallic compound derived from a cyclohexyl halide with a suitable 4-(methylsulfanyl)phenyl electrophile can lead to the formation of this compound.

A common approach involves the use of a Grignard reagent, such as cyclohexylmagnesium bromide. libretexts.orgyoutube.comyoutube.com This nucleophilic reagent can be reacted with an electrophilic source of the 4-(methylsulfanyl)benzoyl group. One such electrophile is 4-(methylsulfanyl)benzoyl chloride. The reaction between a Grignard reagent and an acyl chloride is a well-established method for ketone synthesis, though it must be carried out at low temperatures to prevent the addition of a second equivalent of the Grignard reagent to the newly formed ketone. rsc.org

Alternatively, nitriles can serve as electrophiles in reactions with organometallic reagents. The reaction of cyclohexylmagnesium bromide with 4-(methylsulfanyl)benzonitrile would initially form an imine intermediate, which upon acidic hydrolysis, would yield the desired ketone. This method can be advantageous as it avoids the potential for over-addition that can occur with acyl chlorides.

Table 2: Organometallic Coupling Approaches to Ketones

| Organometallic Reagent | Electrophile | Solvent | Temperature (°C) | Product Type | Reference |

|---|---|---|---|---|---|

| Phenylmagnesium bromide | Benzoyl chloride | THF/Toluene | -5 to -10 | Ketone | rsc.org |

| Cyclohexylmagnesium chloride | 5-Chloro-N-methylisatoic anhydride | THF | 10 | Ketone | google.com |

| Bromobenzene and Mg | Benzophenone | Diethyl ether | Reflux | Tertiary alcohol | libretexts.org |

Note: This table provides examples of organometallic reactions for ketone synthesis, highlighting the versatility of this approach.

Decarbonylative Coupling Strategies for Ketone Formation

Decarbonylative coupling reactions represent a more modern approach to ketone synthesis, where a carbonyl group is extruded from a starting material. While less common for the direct synthesis of unsymmetrical ketones like this compound, these methods offer unique synthetic pathways.

One such strategy could involve the coupling of a 4-(methylsulfanyl)phenyl-containing molecule with a cyclohexyl derivative, accompanied by the loss of a carbonyl group. For instance, some transition-metal-catalyzed reactions can achieve the coupling of aldehydes with other partners via decarbonylation. nih.govnih.gov However, specific examples leading to the target ketone are not readily found in the literature, and this would represent a novel application of such methodology.

Convergent Synthesis via Functional Group Interconversions

Convergent synthetic strategies involve the assembly of the target molecule from larger, pre-functionalized fragments. In the case of this compound, this can be achieved through the modification of a molecule that already contains the core carbon skeleton.

Oxidation of Secondary Alcohols to Ketones

A common and reliable method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol. For the preparation of this compound, this would involve the oxidation of cyclohexyl(4-(methylthio)phenyl)methanol.

A wide variety of oxidizing agents can be employed for this transformation. Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous sulfuric acid), as well as milder, more selective reagents like Dess-Martin periodinane (DMP) and Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167), and a hindered base). The choice of oxidant would depend on the scale of the reaction and the presence of other sensitive functional groups. The thiomethyl group is generally stable to many oxidizing conditions, but care must be taken to avoid oxidation of the sulfur atom.

The precursor alcohol, cyclohexyl(4-(methylthio)phenyl)methanol, can be readily synthesized through the reaction of a Grignard reagent, such as 4-(methylthio)phenylmagnesium bromide, with cyclohexanecarbaldehyde, or alternatively, by reacting cyclohexylmagnesium bromide with 4-(methylthio)benzaldehyde.

Table 3: Common Reagents for the Oxidation of Secondary Alcohols

| Oxidizing Agent | Typical Solvent | Temperature (°C) | Key Features |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temperature | Mild, selective for alcohols. |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone | 0 to Room Temperature | Strong oxidant, can oxidize primary alcohols to carboxylic acids. |

| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | Mild, neutral conditions, broad functional group tolerance. |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Dichloromethane | -78 to Room Temperature | Mild, avoids heavy metals, requires low temperatures. |

Modification of Existing Ketone Frameworks Bearing Cyclohexyl and Thiomethylphenyl Groups

Another synthetic avenue involves the modification of a ketone that already possesses part of the desired structure. For instance, one could start with cyclohexyl phenyl ketone and introduce the thiomethyl group at the 4-position of the phenyl ring. This would likely proceed through an electrophilic substitution reaction, though direct thiomethylation of an unactivated phenyl ring can be challenging.

A more feasible approach would be to start with a ketone containing a functional group that can be converted to a thiomethyl group. For example, 4'-bromocyclohexyl phenyl ketone could be subjected to a nucleophilic aromatic substitution with sodium thiomethoxide. Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination analogue with a sulfur nucleophile, could be employed.

Another strategy could involve the modification of a ketone containing a thiomethylphenyl group to introduce the cyclohexyl moiety. However, this is generally less practical than the methods described above.

Advanced Catalytic Methods in Ketone Synthesis

The synthesis of ketones has been significantly advanced through the development of sophisticated catalytic systems. These methods provide efficient and selective routes to complex ketone structures, including this compound, by enabling precise bond formations under controlled conditions.

Transition Metal-Catalyzed Carbon-Carbon Bond Formation for Ketone Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon bonds. For the synthesis of this compound, several transition metal-catalyzed strategies, including Friedel-Crafts acylation and cross-coupling reactions, are of significant interest.

A primary and well-established method for the synthesis of aryl ketones is the Friedel-Crafts acylation. libretexts.org This reaction typically involves the use of a Lewis acid catalyst, such as anhydrous aluminum trichloride (B1173362), to promote the acylation of an aromatic ring with an acyl halide or anhydride. tamu.edugoogle.com In the context of synthesizing this compound, this would involve the reaction of thioanisole with cyclohexanecarbonyl chloride. Research on the acylation of thioanisole with various acyl chlorides has demonstrated that the reaction is highly regioselective, yielding exclusively the para-acylated product under the catalysis of cobalt(II) acetylacetonate in solvents like nitromethane or acetonitrile. researchgate.net

A study on the synthesis of α-hydroxycyclohexyl phenyl ketone outlines a two-step process starting with the preparation of cyclohexanecarbonyl chloride from cyclohexanecarboxylic acid and thionyl chloride, achieving a yield of 91.7%. researchgate.net The subsequent Friedel-Crafts reaction of the synthesized cyclohexanecarbonyl chloride with benzene in the presence of anhydrous aluminum trichloride yielded cyclohexyl phenyl ketone with a high yield of 88.67%. researchgate.net Extrapolating from these findings, a similar reaction with thioanisole is expected to proceed efficiently, favoring the desired 4-substituted product due to the directing effect of the methylthio group.

Furthermore, studies on the acylation of thioanisole with acetic anhydride to produce 4-(methylthio)acetophenone have explored various solid acid catalysts. researchgate.netias.ac.in Among the catalysts tested, Amberlyst-15, a cation exchange resin, was identified as being highly effective. researchgate.netias.ac.in This suggests that solid acid catalysts could offer a more environmentally benign alternative to traditional Lewis acids for the synthesis of this compound.

Another powerful transition metal-catalyzed approach is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgwikipedia.org This palladium-catalyzed reaction typically couples an organoboron compound with an organohalide. wikipedia.org For the synthesis of the target ketone, a plausible route would involve the carbonylative Suzuki coupling of a 4-(methylthio)phenylboronic acid derivative with a cyclohexyl halide in the presence of a carbon monoxide source. nih.gov Alternatively, a non-carbonylative approach could involve the coupling of an acyl precursor, such as cyclohexanecarbonyl chloride, with 4-(methylthio)phenylboronic acid. While the majority of carbonylative Suzuki couplings have been developed for aryl iodides, methods for aryl bromides are also established, expanding the potential scope of this reaction. nih.gov The choice of palladium precursor, ligand, base, and solvent are critical parameters that influence the efficiency and selectivity of the Suzuki coupling. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Reactions for Aryl Ketone Synthesis

| Acylating/Cyclohexyl Source | Aromatic Substrate | Catalyst | Solvent | Yield (%) | Product |

|---|---|---|---|---|---|

| Cyclohexanecarbonyl chloride | Benzene | Anhydrous AlCl₃ | Not specified | 88.67 | Cyclohexyl phenyl ketone researchgate.net |

| Acetyl chloride | Anisole | Anhydrous AlCl₃ | Dichloromethane | Not specified | Methoxyacetophenone tamu.edu |

| Various acyl chlorides | Thioanisole | Cobalt(II) acetylacetonate | Nitromethane | Excellent | 4-Acylthioanisole researchgate.net |

| Acetic anhydride | Thioanisole | Amberlyst-15 | Ethylene dichloride | High | 4-(Methylthio)acetophenone researchgate.netias.ac.in |

| p-Bromoacetophenone | Potassium phenyl trihydroxyborate | Pd(acac)₂ / CataCXium A·HI | Toluene | 82 | 4-Acetylbiphenyl nih.gov |

Organocatalytic Approaches to this compound and Analogues

Organocatalysis has emerged as a powerful field in organic synthesis, offering metal-free alternatives for a wide range of transformations. These catalysts, which are small organic molecules, can activate substrates through various modes, including enamine and iminium ion formation.

While a direct organocatalytic synthesis of this compound has not been explicitly reported, analogous reactions provide a strong foundation for developing such a method. For instance, the proline-catalyzed direct asymmetric aldol (B89426) reaction between cyclohexanone (B45756) and ethyl phenylglyoxylate (B1224774) has been successfully used to construct a crucial tetrasubstituted carbon center with excellent stereoselectivity. This reaction serves as a key step in the synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid, demonstrating the utility of organocatalysis in reactions involving cyclohexyl moieties.

Furthermore, the concept of using organocatalysts to promote Friedel-Crafts-type reactions is an active area of research. While traditional Friedel-Crafts acylations rely on strong Lewis acids, certain organocatalysts can activate substrates to achieve similar transformations under milder conditions. The development of an organocatalytic method for the acylation of thioanisole with cyclohexanecarbonyl chloride would represent a significant advancement in the green synthesis of the target ketone.

Photochemical and Electrochemical Synthetic Pathways

Photochemical and electrochemical methods offer unique and sustainable approaches to organic synthesis by using light or electricity, respectively, to drive chemical reactions. These methods can generate highly reactive intermediates under mild conditions, often leading to novel reaction pathways that are inaccessible through traditional thermal methods. nih.gov

Photochemical Synthesis:

Photochemical reactions, initiated by the absorption of light, can lead to the formation of electronically excited states with altered reactivity. nih.gov For the synthesis of aryl ketones, photochemical approaches could involve the generation of acyl or aryl radicals that can then couple to form the desired product. While a specific photochemical synthesis for this compound is not documented, the general principles of photochemistry offer plausible routes. For example, a photo-Fries rearrangement of a suitable phenyl cyclohexanecarboxylate (B1212342) ester could potentially yield the ketone, although regioselectivity might be a challenge.

Electrochemical Synthesis:

Electrochemical methods provide a powerful tool for generating reactive species and promoting bond formation with high control and selectivity. In the context of ketone synthesis, electrochemical couplings can be envisioned. For instance, the reductive coupling of an olefin with a ketone can be achieved electrochemically. Anodic oxidation can also be employed for the α-arylation of ketones. One such method involves the generation and one-pot anodic oxidation of silyl (B83357) enol ethers in the presence of an arene. This approach has been demonstrated for a variety of aryl ketones and activated arenes, offering a pathway for the formation of C-C bonds at the α-position of a ketone.

Another electrochemical strategy could involve the coupling of a cyclohexyl-based precursor with a thioanisole derivative. By carefully controlling the electrode potential and reaction conditions, it may be possible to selectively generate radical or ionic intermediates that can combine to form the target ketone. These electrochemical methods often proceed under mild conditions and can avoid the use of stoichiometric chemical oxidants or reductants, aligning with the principles of green chemistry.

Reaction Mechanisms and Reactivity Profiles of Cyclohexyl 4 Thiomethylphenyl Ketone

Nucleophilic Additions to the Ketone Carbonyl Center

The ketone carbonyl group in Cyclohexyl 4-thiomethylphenyl ketone is a primary site for nucleophilic attack, leading to a variety of addition products. The electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of the aromatic ring, makes it susceptible to attack by a range of nucleophiles.

Stereoselective Hydrosilylation Mechanisms

The reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. wikipedia.org While specific studies on the stereoselective hydrosilylation of this compound are not extensively documented, the mechanism can be inferred from established protocols for similar ketones. Catalytic enantioselective reduction is often achieved using a chiral catalyst, such as an oxazaborolidine, in the presence of a hydride source like borane (B79455) or a silane. wikipedia.orgyork.ac.uk

The generally accepted mechanism for an oxazaborolidine-catalyzed reduction involves the coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom of the catalyst. This coordination activates the ketone towards hydride transfer. The chiral environment of the catalyst directs the approach of the hydride reagent to one of the two enantiotopic faces of the carbonyl, leading to the preferential formation of one enantiomer of the corresponding secondary alcohol. The degree of enantioselectivity is influenced by steric and electronic factors of both the substrate and the catalyst. For instance, the reduction of similar aromatic ketones has been shown to proceed with high enantioselectivity using chiral lactam alcohol-derived oxazaborolidine catalysts.

| Catalyst System | Hydride Source | Expected Major Product | Key Mechanistic Feature |

| Chiral Oxazaborolidine | Borane (BH₃) or Catecholborane | Enantioenriched Cyclohexyl(4-(methylthio)phenyl)methanol | Face-selective hydride delivery directed by the chiral catalyst. wikipedia.org |

| Transition Metal-Chiral Ligand Complex (e.g., Ru-BINAP) | H₂ or Isopropanol | Enantioenriched Cyclohexyl(4-(methylthio)phenyl)methanol | Asymmetric transfer hydrogenation. wikipedia.org |

Organometallic Reagent Additions and Mechanistic Pathways

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the carbonyl carbon of this compound. These reactions are powerful tools for carbon-carbon bond formation, leading to tertiary alcohols after an aqueous workup. masterorganicchemistry.comgoogle.commasterorganicchemistry.com

The mechanism involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the electrophilic carbonyl carbon. This addition breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide during aqueous workup yields the tertiary alcohol. masterorganicchemistry.commasterorganicchemistry.com The choice of the organometallic reagent determines the nature of the alkyl or aryl group introduced at the carbonyl carbon. For example, the reaction of this compound with methylmagnesium bromide would yield 1-(cyclohexyl)-1-(4-(methylthio)phenyl)ethanol.

| Organometallic Reagent | Solvent | Intermediate | Final Product (after workup) |

| Methylmagnesium Bromide (CH₃MgBr) | Diethyl ether or THF | Magnesium alkoxide | 1-(Cyclohexyl)-1-(4-(methylthio)phenyl)ethanol |

| Phenyllithium (C₆H₅Li) | Diethyl ether or THF | Lithium alkoxide | Cyclohexyl(phenyl)(4-(methylthio)phenyl)methanol |

Alpha-Functionalization Reactions via Enolate Intermediates

The cyclohexyl ring of this compound possesses acidic protons at the alpha-position to the carbonyl group. Deprotonation at this position by a suitable base generates a nucleophilic enolate intermediate, which can then undergo a variety of alkylation and other functionalization reactions. chadsprep.comnih.govlibretexts.org

The regioselectivity of enolate formation (thermodynamic vs. kinetic) is a key consideration in the alpha-functionalization of unsymmetrical ketones. libretexts.org In the case of this compound, the two alpha-positions on the cyclohexyl ring are equivalent. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate. This enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. libretexts.org

| Base | Electrophile | Expected Product | Reaction Type |

| Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | 2-Methyl-1-cyclohexyl-1-(4-(methylthio)phenyl)methanone | α-Alkylation libretexts.org |

| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | 2-Benzyl-1-cyclohexyl-1-(4-(methylthio)phenyl)methanone | α-Alkylation |

Transformations Involving the 4-Thiomethylphenyl Moiety

The 4-thiomethylphenyl group provides additional avenues for the chemical modification of this compound, primarily through reactions at the sulfur atom and C-H activation of the aromatic ring.

Oxidative Transformations of the Thioether Linkage

The thioether linkage in the 4-thiomethylphenyl group is susceptible to oxidation. Controlled oxidation can selectively yield the corresponding sulfoxide (B87167) or sulfone, both of which are valuable synthetic intermediates. ucl.ac.ukorganic-chemistry.org Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), and sodium periodate. ucl.ac.uknih.gov

The oxidation of the thioether to a sulfoxide proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. The choice of oxidant and reaction conditions can be tuned to favor the formation of the sulfoxide and prevent over-oxidation to the sulfone. For example, using one equivalent of m-CPBA at low temperatures typically affords the sulfoxide in good yield. The resulting cyclohexyl 4-(methylsulfinyl)phenyl ketone is a chiral molecule due to the stereocenter at the sulfur atom.

| Oxidizing Agent | Stoichiometry | Expected Product | Key Feature |

| m-Chloroperoxybenzoic acid (m-CPBA) | ~1 equivalent | Cyclohexyl 4-(methylsulfinyl)phenyl ketone | Selective oxidation to sulfoxide. ucl.ac.uk |

| Hydrogen Peroxide (H₂O₂) | Excess | Cyclohexyl 4-(methylsulfonyl)phenyl ketone | Oxidation to sulfone. |

| Sodium Periodate (NaIO₄) | ~1 equivalent | Cyclohexyl 4-(methylsulfinyl)phenyl ketone | Mild and selective for sulfoxide formation. |

Role of the Thiomethyl Group as a Directing Group in C-H Activation

Transition metal-catalyzed C-H activation is a powerful strategy for the functionalization of otherwise inert C-H bonds. nih.govrsc.org The thiomethyl group can act as a directing group, facilitating the selective functionalization of the ortho C-H bonds of the phenyl ring. While specific studies on this compound are limited, the directing ability of thioethers in C-H activation is a well-established principle. nih.gov

In a typical catalytic cycle involving a rhodium catalyst, the sulfur atom of the thiomethyl group coordinates to the metal center. nih.govrsc.org This coordination brings the metal catalyst into close proximity to the ortho C-H bonds, enabling their cleavage and the formation of a metallacyclic intermediate. This intermediate can then react with a variety of coupling partners, such as alkenes or alkynes, to introduce new functional groups at the ortho position.

| Catalyst | Coupling Partner | Expected Product | Reaction Type |

| [Rh(III)Cp*Cl₂]₂ | Alkene | ortho-Alkenylated this compound | C-H Alkenylation nih.gov |

| [Rh(I)(cod)Cl]₂ | Alkyne | ortho-Alkynylated this compound | C-H Alkynylation rsc.org |

Reactivity at the Phenyl Ring (e.g., Electrophilic Aromatic Substitution)

The phenyl ring of this compound possesses a thiomethyl (-SMe) group at the para position relative to the cyclohexylcarbonyl substituent. The reactivity of this aromatic ring towards electrophilic attack is significantly influenced by the electronic properties of both substituents. The thiomethyl group is generally considered an activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. organicchemistrytutor.comlibretexts.org This is attributed to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate formed during the substitution. organicchemistrytutor.com

The cyclohexylcarbonyl group, on the other hand, is a deactivating group due to the electron-withdrawing nature of the carbonyl moiety. Carbonyl groups pull electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orgyoutube.com Such deactivating groups typically direct incoming electrophiles to the meta position. libretexts.orgyoutube.com

In this compound, these two substituents exert opposing effects on the reactivity of the phenyl ring. The activating, ortho-, para-directing thiomethyl group is positioned para to the deactivating meta-directing cyclohexylcarbonyl group. This substitution pattern dictates that the positions ortho to the thiomethyl group (and meta to the carbonyl group) are the most likely sites for electrophilic attack.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile (E+) on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. libretexts.org

For this compound, the reaction would proceed as follows:

Generation of the Electrophile: A strong electrophile is generated from the reagents, often with the aid of a Lewis acid catalyst. masterorganicchemistry.com

Nucleophilic Attack: The π electrons of the aromatic ring attack the electrophile, with the positions ortho to the activating thiomethyl group being the most probable sites of attack.

Deprotonation: A base in the reaction mixture removes a proton from the arenium ion, leading to the formation of the substituted product and regeneration of the aromatic system.

The table below summarizes the expected major products for common electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Electrophile | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Cyclohexyl (2-nitro-4-thiomethylphenyl) ketone |

| Halogenation | Br₂, FeBr₃ | Br⁺ | Cyclohexyl (2-bromo-4-thiomethylphenyl) ketone |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 2-(Cyclohexanecarbonyl)-5-methylthiobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Cyclohexyl (2-acyl-4-thiomethylphenyl) ketone |

Stereochemical Implications of the Cyclohexyl Ring System

The cyclohexyl ring in this compound introduces significant stereochemical considerations in reactions involving the adjacent carbonyl group. The most stable conformation of a cyclohexyl ring is the chair conformation. iucr.org In this conformation, the substituents can occupy either axial or equatorial positions. For the cyclohexylcarbonyl group, the bulky phenyl ketone moiety will preferentially occupy the equatorial position to minimize steric strain.

Nucleophilic addition to the carbonyl group is a key reaction of ketones. The stereochemical outcome of such an addition to a cyclohexanone (B45756) derivative is governed by several factors, including steric hindrance and electronic effects. researchgate.netweebly.com The approach of a nucleophile to the carbonyl carbon can occur from two faces: the axial face and the equatorial face.

Axial Attack: The nucleophile approaches from a direction parallel to the axis of the ring.

Equatorial Attack: The nucleophile approaches from the plane of the ring.

The Felkin-Anh model and Cieplak model are often used to predict the stereoselectivity of nucleophilic additions to cyclic ketones. Generally, for sterically small nucleophiles, axial attack is favored as it avoids steric hindrance with the axial hydrogens at the C2 and C6 positions. researchgate.net However, for bulkier nucleophiles, equatorial attack may become more favorable to avoid steric clashes with the cyclohexyl ring itself. researchgate.net

Upon nucleophilic addition, the sp² hybridized carbonyl carbon is converted to a tetrahedral sp³ hybridized carbon, creating a new chiral center. libretexts.org The stereochemistry of this newly formed center is determined by the trajectory of the incoming nucleophile.

The table below illustrates the expected stereochemical outcomes for the reduction of this compound with different reducing agents.

| Reducing Agent | Nucleophile | Expected Major Diastereomer | Rationale |

| Sodium borohydride (B1222165) (NaBH₄) | H⁻ | Axial attack product (equatorial alcohol) | Small nucleophile, less steric hindrance for axial approach. |

| Lithium aluminum hydride (LiAlH₄) | H⁻ | Axial attack product (equatorial alcohol) | Small nucleophile, less steric hindrance for axial approach. |

| Grignard Reagents (RMgX) | R⁻ | Varies with the size of R | Larger R groups may favor equatorial attack. |

Chemo- and Regioselectivity in Complex Reaction Systems

This compound contains three main reactive sites: the carbonyl group, the thioether linkage, and the aromatic ring. In a complex reaction system with multiple reagents, the chemo- and regioselectivity will be determined by the relative reactivity of these functional groups towards the specific reagents present.

Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack. Reactions such as reduction, Grignard addition, and Wittig olefination will primarily occur at the carbonyl carbon.

Thioether Group: The sulfur atom of the thiomethyl group is nucleophilic and can be oxidized by various oxidizing agents to a sulfoxide or a sulfone. It can also act as a Lewis base.

Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, as discussed in section 3.3.3.

The selective transformation of one functional group in the presence of others is a key challenge in organic synthesis. The choice of reagents and reaction conditions is crucial to achieve the desired chemo- and regioselectivity.

For instance, a mild reducing agent like sodium borohydride will selectively reduce the ketone to an alcohol without affecting the thioether or the aromatic ring. Conversely, a strong oxidizing agent like hydrogen peroxide or a peroxy acid will preferentially oxidize the thioether to a sulfoxide or sulfone, leaving the ketone and aromatic ring intact under controlled conditions.

Electrophilic aromatic substitution reactions, such as nitration or bromination, will occur on the aromatic ring, with the regioselectivity governed by the directing effects of the existing substituents. libretexts.orglibretexts.org

The following table provides a summary of the expected chemoselective reactions for this compound.

| Reagent(s) | Target Functional Group | Expected Product |

| NaBH₄, MeOH | Ketone | Cyclohexyl(4-(methylthio)phenyl)methanol |

| H₂O₂, CH₃COOH | Thioether | Cyclohexyl(4-(methylsulfinyl)phenyl)methanone or Cyclohexyl(4-(methylsulfonyl)phenyl)methanone |

| Br₂, FeBr₃ | Aromatic Ring | Cyclohexyl(2-bromo-4-(methylthio)phenyl)methanone |

| CH₃MgBr, then H₃O⁺ | Ketone | 1-(Cyclohexyl)-1-(4-(methylthio)phenyl)ethanol |

Theoretical and Computational Investigations of Cyclohexyl 4 Thiomethylphenyl Ketone

Electronic Structure and Bonding Characteristics

The electronic structure of Cyclohexyl 4-thiomethylphenyl ketone is fundamentally dictated by the interplay of its constituent functional groups: the cyclohexyl ring, the carbonyl group (ketone), the phenyl ring, and the thiomethyl ether group. The distribution of electrons and the nature of the chemical bonds significantly influence the molecule's reactivity and physical properties.

The carbonyl group is the most prominent feature, with a polarized carbon-oxygen double bond. The oxygen atom, being more electronegative, draws electron density, resulting in a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbonyl carbon. This electrophilic carbon is a key site for nucleophilic attack.

The phenyl ring, substituted with a thiomethyl group at the para position, is a π-electron system. The sulfur atom of the thiomethyl group can participate in resonance with the phenyl ring, donating electron density to the aromatic system through its lone pairs. This has a notable effect on the electron distribution within the ring and can influence the reactivity of the carbonyl group.

Computational methods like Density Functional Theory (DFT) are instrumental in mapping the electron density and calculating molecular orbitals. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In molecules of this nature, the HOMO is often associated with the electron-rich aromatic ring and the sulfur atom, while the LUMO is typically centered on the electrophilic carbonyl group. mdpi.com The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic transitions.

Illustrative Table of Key Electronic Properties (Based on Analogous Compounds)

| Property | Description | Typical Value/Characteristic |

| Dipole Moment | A measure of the overall polarity of the molecule. | Expected to be significant due to the polar C=O bond. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Influences chemical reactivity and UV-Vis absorption. |

| Partial Charges | The localized charge on individual atoms. | Carbonyl carbon is electrophilic (δ+), oxygen is nucleophilic (δ-). |

| Electron Density | The distribution of electrons throughout the molecule. | High density on the oxygen atom and within the aromatic ring. |

Conformational Analysis and Energetic Landscapes of the Cyclohexyl Ring and Rotational Barriers

The conformational flexibility of this compound is primarily associated with the cyclohexyl ring and the rotation around the single bonds connecting the functional groups.

The cyclohexyl ring typically adopts a chair conformation, which is the most stable arrangement, minimizing both angle strain and torsional strain. However, other conformations like the boat and twist-boat exist at higher energies. In substituted cyclohexyl rings, the substituents can occupy either axial or equatorial positions. The preference for the bulkier phenyl ketone group to be in the equatorial position is expected to be strong to minimize steric interactions. Computational studies on related cyclohexyl ketones have shown a preference for specific conformations upon binding to active sites, sometimes forcing the ring into a less favorable conformation like a trans-diaxial arrangement. nih.gov

Rotational barriers exist for the bonds connecting the cyclohexyl ring to the carbonyl carbon and the carbonyl carbon to the phenyl ring. The rotation around the bond between the carbonyl group and the phenyl ring can be influenced by steric hindrance from the ortho-hydrogens of the phenyl ring and the adjacent cyclohexyl group. The energetic landscape of these rotations determines the preferred orientation of the functional groups relative to each other. Studies on similar acyclic aryl ketones have indicated a preference for non-coplanar arrangements of the aryl ketone moiety. researchgate.net

Computational methods can be used to calculate the relative energies of different conformers and the energy barriers for rotation, providing a detailed potential energy surface. For instance, studies on cyclopropyl (B3062369) methyl ketone have used computational methods to determine the most stable conformations by analyzing the torsion angles. uwlax.edu

Illustrative Table of Conformational Energies (Based on Analogous Compounds)

| Conformation/Rotation | Relative Energy (kcal/mol) | Description |

| Cyclohexyl Chair (Equatorial) | 0 (Reference) | Most stable conformation of the cyclohexyl ring. |

| Cyclohexyl Chair (Axial) | Higher | Less stable due to 1,3-diaxial interactions. |

| Cyclohexyl Boat | Higher | Higher energy conformation with eclipsing interactions. |

| Rotation around C(cyclohexyl)-C(O) | Varies | Barrier to rotation determines the orientation of the cyclohexyl ring. |

| Rotation around C(O)-C(phenyl) | Varies | Influenced by steric hindrance and electronic effects. |

Reaction Pathway Elucidation and Transition State Profiling

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, intermediates and transition states can be identified, and reaction pathways can be elucidated.

Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms due to its balance of accuracy and computational cost. mdpi.com For a ketone like this compound, DFT can be applied to investigate various reactions, such as nucleophilic additions to the carbonyl group, reductions, and reactions involving the aromatic ring.

In a typical DFT study of a reaction mechanism, the geometries of the reactants, products, intermediates, and transition states are optimized. researchgate.net The energies of these species are then calculated to construct a reaction energy profile. This profile reveals the activation energies (energy barriers) for each step of the reaction, allowing for the determination of the rate-determining step. rsc.org For example, DFT studies on the reaction of cyclopropyl ketones have successfully elucidated multi-step reaction pathways involving ring-opening and subsequent intramolecular reactions. rsc.org

For this compound, a DFT study could, for instance, model the reaction with a nucleophile. The calculations would show the approach of the nucleophile to the electrophilic carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent steps to the final product. The influence of the thiomethylphenyl group on the reactivity of the carbonyl can also be quantified.

While DFT is very popular, other computational methods also play a role. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles and can provide very accurate results, though they are computationally more demanding. researchgate.netccsenet.org These methods are often used to benchmark the results obtained from DFT.

Semiempirical methods, such as AM1 and PM3, are less computationally intensive and can be used for very large systems or for preliminary investigations. researchgate.net However, they are based on approximations and parameterized with experimental data, so their accuracy can be variable. For conformational analysis, it has been noted that some semiempirical methods may not accurately predict the conformational preferences in certain classes of molecules. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov MD simulations can provide insights into the intermolecular interactions of this compound with other molecules, such as solvent molecules or biological macromolecules.

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time. This allows for the observation of dynamic processes like conformational changes, diffusion, and binding events. For this compound, an MD simulation could be used to study its behavior in a particular solvent. The simulation would show how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. This is crucial for understanding reactions in solution, as the solvent can play a significant role in stabilizing or destabilizing reactants, intermediates, and transition states.

Furthermore, MD simulations are invaluable for studying the interaction of a molecule with a biological target, such as an enzyme's active site. mdpi.com By simulating the molecule in the binding site, one can analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that contribute to binding affinity. mdpi.com

Computational Prediction and Interpretation of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. researchgate.net

For this compound, the following spectroscopic properties can be computationally predicted:

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT. This allows for the assignment of the peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be predicted. These calculations are highly sensitive to the molecular geometry, making them a valuable tool for conformational analysis.

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions and their corresponding absorption wavelengths can be calculated using Time-Dependent DFT (TD-DFT). This helps in understanding the electronic structure and the nature of the chromophores in the molecule.

By comparing the computationally predicted spectra with experimental ones, researchers can gain a deeper understanding of the structure, conformation, and electronic properties of this compound.

Advanced Spectroscopic Elucidation of Cyclohexyl 4 Thiomethylphenyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed carbon-hydrogen framework of Cyclohexyl 4-thiomethylphenyl ketone.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the cyclohexyl protons, and the methyl protons of the thiomethyl group. The aromatic region is expected to show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The two doublets, integrating to two protons each, would appear in the range of δ 7.2-8.0 ppm. The protons ortho to the electron-donating thiomethyl group would likely resonate at a slightly lower chemical shift compared to the protons ortho to the electron-withdrawing carbonyl group. The methine proton on the cyclohexyl ring adjacent to the carbonyl group is expected to be the most downfield of the aliphatic protons, likely appearing as a multiplet around δ 3.0-3.5 ppm due to coupling with the adjacent methylene (B1212753) protons. The remaining cyclohexyl protons would produce a complex series of multiplets in the upfield region, typically between δ 1.2 and 1.9 ppm. The sharp singlet for the methyl protons of the thiomethyl group (-SCH₃) would be expected around δ 2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon is the most deshielded and is expected to appear at a characteristic downfield chemical shift in the range of δ 195-205 ppm. The aromatic carbons will show four distinct signals. The carbon bearing the thiomethyl group and the carbon of the carbonyl group will be quaternary and thus show weaker signals. The chemical shifts of the aromatic carbons are influenced by the substituents; the carbon attached to the sulfur atom would be found around δ 140-145 ppm, while the other ipso-carbon (attached to the carbonyl) would be in a similar region. The protonated aromatic carbons would resonate between δ 125 and 135 ppm. The methine carbon of the cyclohexyl ring attached to the carbonyl group is expected around δ 45-55 ppm. The remaining cyclohexyl carbons would appear in the aliphatic region (δ 25-35 ppm), and the methyl carbon of the thiomethyl group would be observed at approximately δ 15 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Aromatic (ortho to C=O) | ~7.8-8.0 (d) | ~128-130 |

| Aromatic (ortho to -SMe) | ~7.2-7.4 (d) | ~125-127 |

| Cyclohexyl-CH (alpha to C=O) | ~3.0-3.5 (m) | ~45-55 |

| Cyclohexyl-CH₂ | ~1.2-1.9 (m) | ~25-35 |

| -SCH₃ | ~2.5 (s) | ~15 |

| C=O | - | ~195-205 |

| Aromatic C-S | - | ~140-145 |

| Aromatic C-C=O | - | ~135-140 |

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a clear correlation between the methine proton of the cyclohexyl ring and the adjacent methylene protons, as well as the coupling between the different methylene groups within the cyclohexyl ring. The aromatic protons would also show correlations consistent with their positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the unambiguous assignment of each protonated carbon by correlating the proton signals with their corresponding carbon signals. For example, the proton signal at ~2.5 ppm would correlate with the carbon signal at ~15 ppm, confirming the -SCH₃ group.

While solution-state NMR provides detailed information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can offer insights into the molecular conformation and packing in the crystalline state. For a molecule like this compound, ssNMR could be used to study the polymorphism, which is the ability of a substance to exist in more than one crystal form. Different polymorphs can have different physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. The chemical shifts observed in the solid state may differ slightly from those in solution due to packing effects and the absence of solvent interactions. Furthermore, ssNMR can be used to study the dynamics of the cyclohexyl ring (e.g., chair-boat interconversion) in the solid state. Research on structurally related compounds, such as 4-(trans-4′-hexylcyclohexyl)-isothiocyanatobenzene, has demonstrated the utility of ssNMR in determining molecular order and conformation in organized phases. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula and investigating the fragmentation patterns of this compound. Using a technique such as electrospray ionization (ESI), the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) can be determined with high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental composition. For this compound (C₁₄H₁₈OS), the expected exact mass provides a definitive confirmation of its identity.

The fragmentation pattern observed in the mass spectrum (MS/MS) provides valuable structural information. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could result in the loss of the cyclohexyl radical (•C₆H₁₁) to form the [M - C₆H₁₁]⁺ ion, or the loss of the 4-thiomethylphenyl radical to form the cyclohexylacylium ion.

McLafferty Rearrangement: If a gamma-hydrogen is available on the cyclohexyl ring, a McLafferty rearrangement could occur, leading to the loss of a neutral alkene molecule.

Cleavage of the Thiomethyl Group: Fragmentation could also involve the loss of the methyl radical (•CH₃) from the thiomethyl group or the entire thiomethyl group.

Table 2: Predicted HRMS Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺• | 234.1078 | Molecular Ion |

| [M+H]⁺ | 235.1156 | Protonated Molecule |

| [M-C₆H₁₁]⁺ | 151.0319 | Loss of cyclohexyl radical |

| [C₆H₁₁CO]⁺ | 111.0810 | Cyclohexylacylium ion |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Confirmation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1670-1690 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to a non-conjugated ketone. Other characteristic bands would include the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic cyclohexyl and methyl groups (around 2850-2950 cm⁻¹). The C-S stretching vibration is typically weak and appears in the region of 600-800 cm⁻¹. Bending vibrations for the aromatic ring and the cyclohexyl group would be observed in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=S and S-H stretching bands, which are often weak in the IR spectrum, can sometimes be more intense in the Raman spectrum. For this compound, the symmetric vibrations, such as the breathing mode of the aromatic ring, are expected to give strong Raman signals. The C-S stretching vibration might also be more readily observed in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| C-H (Aromatic) | ~3000-3100 | ~3000-3100 | Stretching |

| C-H (Aliphatic) | ~2850-2950 | ~2850-2950 | Stretching |

| C=O (Ketone) | ~1670-1690 | ~1670-1690 | Stretching |

| C=C (Aromatic) | ~1580-1600, ~1450-1500 | ~1580-1600, ~1450-1500 | Stretching |

| C-S | ~600-800 | ~600-800 | Stretching |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The chromophore in this compound consists of the conjugated system of the 4-thiomethylphenyl ketone moiety.

The UV-Vis spectrum is expected to show two main absorption bands:

A strong absorption band at shorter wavelengths (likely around 250-280 nm) corresponding to the π → π* transition of the conjugated aromatic system.

A weaker absorption band at longer wavelengths (around 300-340 nm) corresponding to the n → π* transition of the carbonyl group. This transition is formally forbidden and thus has a much lower molar absorptivity.

The presence of the electron-donating thiomethyl group is expected to cause a bathochromic (red) shift of the π → π* transition compared to the unsubstituted cyclohexyl phenyl ketone. The solvent can also influence the position of the absorption maxima.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) | Description |

|---|---|---|

| π → π | ~250-280 | Strong absorption due to the conjugated aromatic system. |

| n → π | ~300-340 | Weak absorption characteristic of the carbonyl group. |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Following a comprehensive search of academic literature and crystallographic databases, no specific X-ray diffraction data for "this compound" was found to be publicly available. Detailed research findings, including crystal system, space group, unit cell dimensions, and atomic coordinates, which are essential for a thorough analysis of the solid-state molecular architecture, have not been published in the accessible scientific literature.

Therefore, the creation of data tables and a detailed discussion of the crystallographic structure for this specific compound is not possible at this time.

Applications As a Synthetic Precursor in Organic Chemistry

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The unique structure of this ketone, combining a cyclohexyl ring, a carbonyl group, and a sulfur-containing aromatic ring, makes it a strategic intermediate for constructing more elaborate molecular architectures.

The structural framework of cyclohexyl ketones is recognized for its utility in medicinal chemistry. Derivatives of cyclohexyl phenyl ketones are employed as key intermediates in the synthesis of benzodiazepine-1,4 derivatives, a class of compounds active on the central nervous system. google.com The introduction of a thioether group, as seen in the thiomethylphenyl moiety, is a strategic design element in creating molecules with specific biological activities. For instance, related syntheses have utilized thioethers in the creation of 4'-substituted cyclohexyl noviomimetics designed to modulate mitochondrial respiration, indicating the potential of such sulfur-containing scaffolds in developing new therapeutic agents. nih.gov

The cyclohexyl phenyl ketone core structure is a known precursor for photoinitiators. google.com These photoinitiators are critical components in photopolymerization reactions and the photochemical cross-linking of materials like polyolefins. google.com Compounds of this class are instrumental in UV-curable systems for producing coatings, inks, and adhesives. lookchem.com The presence of the ketone functionality allows for light-induced reactions that can initiate polymerization, effectively converting liquid monomers into solid polymer materials. google.comlookchem.com

Role in Photoinitiated Processes and Photochemistry

Ketone compounds, particularly those with aromatic rings, are often photoactive. Cyclohexyl 4-thiomethylphenyl ketone is no exception, with its utility linked to its ability to absorb UV light and initiate chemical transformations.

The primary role of related cyclohexyl phenyl ketones in photochemistry is as photoinitiators for UV-curable systems. lookchem.com Upon exposure to ultraviolet light, the ketone group can absorb energy and generate free radicals, which in turn initiate a polymerization cascade. lookchem.com The efficiency and nature of this process are subjects of mechanistic studies. The substitution on the phenyl ring, such as the 4-thiomethyl group, can influence the molecule's absorption spectrum and the reactivity of the resulting excited states, making it a point of interest for developing tailored photoinitiators.

Development of Catalysts and Ligands Utilizing the Thiomethylphenyl Moiety

The sulfur atom in the thiomethyl group introduces the potential for coordination with metal centers, opening avenues for the development of specialized catalysts and ligands.

The thioether group (-S-CH₃) present in the molecule can act as a donor ligand in coordination chemistry. Thioether sulfur can bind to transition metals, forming stable complexes. nih.govresearchgate.net This process, known as chelation, involves the formation of a ring-like structure between the ligand and a central metal atom. youtube.com

Research into thioether-based ligands has demonstrated their ability to form coordination compounds with a variety of metals, including technetium (Tc), rhenium (Re), nickel (Ni), and copper (Cu). nih.govresearchgate.net The coordination preference of a metal core for a thioether sulfur donor is established, though it may be influenced by the presence of other competing donor atoms within the ligand. nih.gov The geometry of these complexes can vary, with examples showing distorted tetrahedral, square-pyramidal, and octahedral arrangements. researchgate.net The ability of the thiomethylphenyl moiety to participate in such coordination makes it a valuable component in the design of new catalysts or functional metal-organic materials.

Interactive Data Table: Coordination Properties of Thioether Ligands

| Metal Ion | Coordinated Ligand Type | Resulting Geometry | Source(s) |

| Rhenium (Re) | Thioether, Pyridyl, Amine | fac-Tricarbonyl | nih.gov |

| Technetium (Tc) | Thioether, Pyridyl, Amine | fac-Tricarbonyl | nih.gov |

| Nickel (Ni) | Imidazole-Thioether | Octahedral | researchgate.net |

| Copper (Cu) | Imidazole-Thioether | Square-Pyramidal | researchgate.net |

| Cobalt (Co) | Imidazole-Thioether | Five-coordinate | researchgate.net |

Stereoselective Synthesis of Chiral Derivatives

The prochiral nature of this compound, possessing two distinct bulky substituents on the carbonyl carbon, allows for its conversion into valuable chiral derivatives, primarily the corresponding enantiomerically enriched secondary alcohols, (R)- and (S)-1-cyclohexyl-1-(4-(methylthio)phenyl)methanol. The synthesis of these chiral alcohols is achieved through stereoselective reduction reactions, where a chiral catalyst or reagent dictates the facial selectivity of hydride attack on the ketone. While specific studies on the stereoselective reduction of this compound are not extensively documented in readily available literature, established methodologies for the asymmetric reduction of structurally similar aryl-alkyl and "bulky-bulky" ketones provide a clear framework for achieving high stereoselectivity.

The primary approaches for the synthesis of these chiral derivatives fall into two main categories: biocatalytic reduction and chemocatalytic asymmetric reduction.

Biocatalytic Asymmetric Reduction:

Biocatalysis is a powerful tool for the asymmetric reduction of prochiral ketones, often affording high enantioselectivity under mild reaction conditions. researchgate.net Various microorganisms and isolated enzymes (ketoreductases or alcohol dehydrogenases) are capable of reducing ketones with excellent stereocontrol. For ketones with two bulky groups, such as this compound, whole-cell biocatalysis using yeasts or bacteria is a particularly relevant strategy. For instance, the asymmetric reduction of the analogous compound, cyclohexyl(phenyl)methanone, has been successfully carried out using whole cells of Candida magnolia and Lactobacillus paracasei. researchgate.net It is highly probable that a screening of various yeast strains (e.g., Saccharomyces cerevisiae, commonly known as baker's yeast) or other microorganisms would identify a biocatalyst capable of reducing this compound to either the (R)- or (S)-alcohol with high enantiomeric excess (ee). researchgate.netbiomedpharmajournal.org These reactions are typically performed in aqueous media, sometimes with a co-solvent to improve substrate solubility, and use a carbohydrate as a reducing source for the regeneration of the nicotinamide (B372718) cofactor within the cell.

Chemocatalytic Asymmetric Reduction:

A prominent and widely applied method for the chemocatalytic asymmetric reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. mdpi.com This method utilizes a chiral oxazaborolidine catalyst, which coordinates to the borane (B79455) reducing agent and the ketone, creating a rigid, organized transition state that directs the hydride transfer to one of the two prochiral faces of the carbonyl group. nih.govresearchgate.net The reaction typically employs borane-dimethyl sulfide (B99878) (BMS) or borane-THF as the stoichiometric reductant and a catalytic amount (5-10 mol%) of the (S)- or (R)-Me-CBS catalyst to produce the corresponding (R)- or (S)-alcohol, respectively. researchgate.net This method is known for its high enantioselectivity for a broad range of ketones, including aromatic and aliphatic substrates. mdpi.com

Another effective approach involves transition metal-catalyzed asymmetric transfer hydrogenation or asymmetric hydrogenation. These processes use chiral ligands complexed to a metal center (e.g., Ruthenium, Rhodium, Iridium) to effect the stereoselective reduction.

The following table summarizes potential methods for the stereoselective synthesis of chiral alcohol derivatives from this compound, based on successful reductions of analogous ketones reported in the literature.

| Reaction Type | Catalyst/Reagent | Reducing Agent | Typical Substrate Class | Expected Outcome for this compound | Reference |

|---|---|---|---|---|---|

| Biocatalytic Reduction | Whole cells (e.g., Candida magnolia, Baker's Yeast) | Glucose (in situ cofactor regeneration) | Bulky-bulky ketones, Aryl-alkyl ketones | (R)- or (S)-alcohol with high enantiomeric excess (>99% ee possible) | researchgate.netbiomedpharmajournal.org |

| CBS Reduction | (S)- or (R)-Me-CBS (oxazaborolidine) | Borane-dimethyl sulfide (BMS) or NaBH₄/Me₂SO₄ | Prochiral aromatic and aliphatic ketones | (R)- or (S)-alcohol with high enantiomeric excess (93-99% ee) | mdpi.comresearchgate.net |

| Asymmetric Reduction | Chiral Lactam Alcohols with Borane | Borane-THF | Aromatic ketones | Chiral alcohol with good enantiomeric excess | mdpi.com |

| Asymmetric Reduction | Spiroborate esters from aminoalcohols | Borane-dimethyl sulfide (BMS) | Prochiral ketones | Chiral alcohol with excellent yield and high enantiomeric excess (up to 99% ee) | nih.gov |

Intellectual Property and Academic Innovation Landscape

Patent Analysis and Emerging Trends for Ketones with Thiomethylphenyl Moieties

An examination of the patent literature indicates that while broad claims covering the synthesis of various ketones have existed for some time, patents specifically claiming Cyclohexyl 4-thiomethylphenyl ketone are less common. However, the thiomethylphenyl ketone scaffold is of growing interest, primarily driven by its potential applications in drug discovery.

Early patents in this area often focused on general methods for ketone synthesis. For instance, processes for preparing cyclohexyl phenyl ketones have been patented, detailing methods like the Friedel-Crafts acylation. One such patent describes the synthesis of cyclohexyl phenyl ketone derivatives from 1,3-butadiene (B125203) and acrylic acid through a series of reactions including a Diels-Alder reaction, hydrogenation, chlorination, and a Friedel-Crafts reaction. google.com Another foundational patent outlines a process for producing 1-hydroxy cyclohexyl phenyl methanone (B1245722), which involves acylation, a Friedel-Crafts reaction, and alkaline hydrolysis. google.com These patents laid the groundwork for the synthesis of the core cyclohexyl ketone structure.

More recent trends in the patenting of ketones with thiomethylphenyl moieties point towards their use as intermediates in the synthesis of complex molecules and as active pharmaceutical ingredients (APIs) themselves. The thiomethylphenyl group can be a key pharmacophore, influencing the biological activity of a molecule. This is particularly evident in the field of kinase inhibitors, which are a major class of drugs for treating diseases like cancer. nih.govgoogleapis.comnih.gov

The patent landscape for spleen tyrosine kinase (SYK) inhibitors, for example, showcases the importance of the aryl amine hinge-binding element, which can be analogous in chemical space to the thiomethylphenyl group in terms of its electronic and steric properties. nih.gov Patents in this domain often feature a central heterocyclic scaffold decorated with various substituents to modulate potency and pharmacokinetic properties. While not directly claiming this compound, these patents highlight the value of substituted phenyl ketones in modern drug design.

A French patent from Sanofi describes cyclohexyl phenyl ketone derivatives for their utility as intermediates in the synthesis of benzodiazepine-1,4 derivatives with activity on the central nervous system. google.com This illustrates the role of such ketones as building blocks for more complex, biologically active molecules.

The following table provides a summary of representative patents and their relevance to the field of ketones with thiomethylphenyl moieties.

| Patent Number | Title | Key Findings/Relevance |

| US6881865B2 | Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid | Describes a multi-step synthesis process for the cyclohexyl phenyl ketone core structure. google.com |

| CN105646172A | 1-hydroxy cyclohexyl phenyl methanone synthesis process | Outlines a synthetic route to a functionalized cyclohexyl phenyl ketone. google.com |

| FR2620444A1 | Cyclohexyl phenyl ketone derivatives, process for their preparation and their use as synthesis intermediates | Highlights the use of cyclohexyl phenyl ketones as intermediates for CNS-active compounds. google.com |

| The 2010 patent landscape for spleen tyrosine kinase inhibitors (Review) | The 2010 patent landscape for spleen tyrosine kinase inhibitors | Provides insights into the structural motifs, including substituted aryl groups, that are crucial for kinase inhibition, a potential application for thiomethylphenyl ketones. nih.gov |

Interplay Between Academic Research and Patentable Discoveries

The development of novel compounds like this compound and its analogs is often a result of a symbiotic relationship between academic research and industrial patenting efforts. Academic laboratories frequently pioneer new synthetic methodologies and uncover fundamental structure-activity relationships (SAR), which are then leveraged by pharmaceutical and chemical companies to develop and patent new chemical entities with commercial potential.

Academic research has been instrumental in developing efficient methods for the synthesis of thiophenols and their derivatives. For example, research has been published on the synthesis of 4-methylthiophenol, a key precursor for this compound, using phenol (B47542) and dimethyl disulfide. researchgate.net Such fundamental research into synthetic routes provides the essential tools for industrial chemists to create libraries of compounds for screening and development.

Furthermore, academic investigations into the biological roles of specific molecular targets, such as kinases, often pave the way for industrial drug discovery programs. nih.gov The extensive academic literature on the role of various kinases in disease pathways provides the rationale for targeting these enzymes. Pharmaceutical companies then build upon this foundational knowledge to design and patent specific inhibitors. While a direct academic paper leading to a patent for this compound was not identified in the search, the general trend of academic research fueling industrial innovation is well-established in this field.

The process often involves:

Academic Discovery: Publication of a new synthetic method or the identification of a new biological target.

Industrial Application: A company utilizes this public-domain knowledge to synthesize a new series of compounds.

Patent Filing: The company files a patent application for the novel compounds, their synthesis (if novel), and their use in a specific application (e.g., as a kinase inhibitor).

Further Research: Both academic and industrial researchers may then investigate the properties of these new compounds, leading to further publications and potentially more patents.

This cycle of innovation is crucial for the advancement of medicinal chemistry and the development of new therapeutics. The patent literature often cites academic publications, acknowledging the foundational work that enabled the invention.

Future Directions and Perspectives in the Research of Cyclohexyl 4 Thiomethylphenyl Ketone

Design and Synthesis of Novel Derivatives with Enhanced Reactivity or Selectivity

Future research would logically first need to establish robust and efficient synthetic routes to Cyclohexyl 4-thiomethylphenyl ketone itself. Once achieved, the design and synthesis of novel derivatives could proceed. This would likely involve modifications to both the cyclohexyl and the 4-thiomethylphenyl moieties to explore how these changes influence the ketone's reactivity and selectivity in various chemical transformations. For example, altering the substitution pattern on the phenyl ring or the cyclohexyl group could modulate the electronic and steric properties of the ketone, potentially leading to derivatives with enhanced performance in specific applications.

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A significant research avenue would be the elucidation of reaction mechanisms involving this compound. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, could be employed to monitor reactions in real-time, identifying transient intermediates and transition states. These experimental studies would be powerfully complemented by computational chemistry. escholarship.org Density Functional Theory (DFT) calculations, for example, could model reaction pathways, calculate activation energies, and provide insights into the stereoelectronic factors governing the ketone's reactivity. nih.govacs.org

Green Chemistry Principles in Synthetic Route Development

The development of environmentally benign synthetic methods for this compound and its derivatives would be a critical area of focus, aligning with modern chemical manufacturing standards. mcgill.cavidyanagarcollege.netresearchgate.net This would involve exploring the use of greener solvents, reducing the number of synthetic steps to improve atom economy, and employing catalytic methods over stoichiometric reagents. nih.gov The evaluation of the environmental impact of synthetic routes using metrics like the E-factor or Process Mass Intensity would be essential.

Exploration of Unconventional Reaction Media and Conditions

To enhance reaction efficiency and sustainability, future studies could investigate the use of unconventional reaction media, such as ionic liquids, deep eutectic solvents, or even solvent-free conditions. Microwave-assisted synthesis or mechanochemistry could also be explored as alternatives to conventional heating, potentially leading to faster reaction times and higher yields.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) presents a frontier in chemical research. beilstein-journals.orgbohrium.comnih.govresearchgate.netchemrxiv.org For this compound, ML algorithms could be trained on experimental data to predict reaction outcomes, such as yield and selectivity, under various conditions. This predictive power could then be used to optimize reaction parameters, accelerating the discovery of ideal synthetic protocols with minimal experimentation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclohexyl 4-thiomethylphenyl ketone, and how can reaction conditions be optimized?

- Methodology : A Friedel-Crafts acylation approach using cyclohexanecarbonyl chloride and 4-thiomethylbenzene derivatives is a plausible route. Key parameters include Lewis acid catalysts (e.g., AlCl₃), solvent selection (e.g., dichloromethane), and temperature control (0–25°C). Post-synthesis purification via column chromatography with silica gel and hexane/ethyl acetate eluents ensures high purity. Kinetic studies on analogous ketones (e.g., cyclohexyl phenyl ketone) suggest monitoring reaction progress using TLC or HPLC .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and thiomethyl group (δ 2.5 ppm, singlet). Aromatic protons from the 4-thiomethylphenyl moiety appear as a doublet (δ 7.2–7.4 ppm) .

- FT-IR : Confirm C=O stretching (~1680 cm⁻¹) and C-S vibrational modes (~680 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z corresponding to C₁₃H₁₆OS (exact mass: 220.09 g/mol).

Q. What safety protocols are critical for handling this compound?

- Methodology : Use fume hoods to avoid inhalation (GHS H302: harmful if swallowed). Store in amber glass containers at ambient temperatures to prevent photodegradation. Spill management requires inert absorbents (e.g., vermiculite) and PPE (nitrile gloves, lab coat). Refer to SDS guidelines for disposal .

Advanced Research Questions

Q. How do steric and electronic effects of the thiomethyl group influence reactivity compared to methoxy/methyl analogs?

- Methodology : The thiomethyl (-SCH₃) group is less electron-donating than methoxy (-OCH₃) due to sulfur’s lower electronegativity, altering electrophilicity at the ketone carbon. Comparative kinetic studies (e.g., NaBH₄ reduction rates) for cyclohexyl phenyl ketone derivatives show rate differences: electron-withdrawing groups slow hydride attack. Computational analysis (DFT) of Mulliken charges on the carbonyl carbon quantifies electronic effects .

Q. What computational strategies are effective for modeling this compound’s electronic properties?

- Methodology : Hybrid DFT functionals (e.g., B3LYP) with a 6-31G(d) basis set optimize geometry and calculate frontier orbitals (HOMO/LUMO). Solvent effects (e.g., ethanol) are incorporated via PCM models. Exact exchange terms improve thermochemical accuracy (average error <3 kcal/mol for atomization energies) .

Q. How can kinetic contradictions in cycloalkyl phenyl ketone reduction be resolved?

- Case Study : Cyclohexyl phenyl ketone exhibits slower NaBH₄ reduction rates than cyclopentyl analogs despite lower ring strain. Data from 0–35°C (Table I ) suggest competing steric effects: axial vs. equatorial cyclohexyl conformers hinder hydride approach. Transition-state modeling (e.g., QM/MM) clarifies torsional strain contributions .

Q. What experimental designs quantify substituent effects on reaction mechanisms?

- Methodology :

- Variable-Temperature Kinetics : Measure rate constants (k) at 0°, 25°, and 35°C for Arrhenius activation energy (Eₐ) calculations.

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to probe solvent isotope effects.

- Competition Experiments : Compare relative rates of 4-thiomethylphenyl vs. 4-methylphenyl analogs under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|